![molecular formula C10H8N2O2 B3029163 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime CAS No. 5603-22-5](/img/structure/B3029163.png)
2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime
Overview
Description
2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime, also known as 8-Hydroxy-2-quinolinecarboxaldehyde, is a hydroxyquinoline . It is a heterocyclic building block and can be used in the preparation of various compounds .
Synthesis Analysis
8-Hydroxy-2-quinolinecarboxaldehyde can be prepared from 2-methylquinolin-8-ol via oxidation using selenium dioxide . It may be used in the preparation of 8-hydroxy-2-quinoline-1-aminopyrene by Schiff-base reaction with 1-aminopyrene, (E)-2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol by coupling with 2-hydrazinopyridine, and 8-hydroxyquinoline-2-carbaldehyde oxime .Molecular Structure Analysis
The molecular formula of 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime is C10H7NO2 . Its molecular weight is 173.17 g/mol . The SMILES string representation is Oc1cccc2ccc(C=O)nc12 .Chemical Reactions Analysis
The Beckmann rearrangement is a key reaction involving oximes like 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime. This reaction can result in either amides or nitriles, depending on the starting material . The rearrangement of the oxime to the amide is generally achieved through conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond .Physical And Chemical Properties Analysis
2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime is a solid compound . It has a melting point range of 97-100 °C .Scientific Research Applications
Fluorescent Probes and Sensors
8-Hydroxy-2-quinolinecarboxaldehyde serves as a valuable building block for designing fluorescent probes and sensors. Researchers have exploited its unique chemical structure to create sensitive and selective probes for metal ions, such as copper (Cu²⁺) and mercury (Hg²⁺). For instance, a Schiff base derived from this compound has been used as a dual-mode probe for recognizing Cu²⁺ ions in solution .
Organic Synthesis and Medicinal Chemistry
In organic synthesis, 8-Hydroxy-2-quinolinecarboxaldehyde participates in diverse reactions. For example:
Biological Applications
While not as extensively studied, the compound’s potential biological applications are intriguing. Its structural resemblance to quinoline-based drugs suggests possible interactions with biological targets. Further research may uncover its role in drug development or bioimaging.
Mechanism of Action
Target of Action
It’s known that 8-hydroxyquinoline derivatives have been used in the preparation of various complexes , suggesting that they may interact with a variety of biological targets.
Mode of Action
It’s known that 8-hydroxyquinoline derivatives can form complexes with various metals , which could potentially influence their interaction with biological targets.
Result of Action
It’s known that 8-hydroxyquinoline derivatives can form complexes with various metals , which could potentially influence their biological activity.
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in eyes, rinse cautiously with water for several minutes .
Future Directions
properties
IUPAC Name |
2-[(E)-hydroxyiminomethyl]quinolin-8-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-3-1-2-7-4-5-8(6-11-14)12-10(7)9/h1-6,13-14H/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVCYMRHAGWXMB-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425222 | |
Record name | 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820123 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime | |
CAS RN |
5603-22-5 | |
Record name | 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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